2,5-Dihydroxy-3-methoxybenzaldehyde
Overview
Description
2,5-Dihydroxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
- Synthesis of Chalcone Derivatives: Researchers synthesized derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone, starting from vanillin. These compounds were then tested for their antioxidant activities using the DPPH method, revealing their potential in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).
Isotopically Labelled Probes
- Synthesis of Isotopically Labelled Probes: The compound has been used in the synthesis of isotopically labelled probes like [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. These probes are important in molecular imaging and studying biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).
Carcinogenic Metabolite Synthesis
- Synthesis of Carcinogenic Metabolites: This compound has been used in the synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene, a potentially carcinogenic metabolite. Such studies are crucial for understanding the metabolic pathways of environmental carcinogens (Kumar, 2001).
Plant-Based Studies
- Methoxybenzaldehydes in Plants: Research on methoxybenzaldehydes, including 2,5-Dihydroxy-3-methoxybenzaldehyde, in plants has focused on their natural resources, isolation, applications, and biosynthesis. These compounds have roles in flavoring ingredients and exhibit significant medicinal properties (Kundu & Mitra, 2016).
DNA Intercalators Precursors
- Benzo-Substituted Phthalazines Synthesis: The compound is used in the synthesis of phthalazines, potential precursors to DNA intercalators. This application is significant in the field of medicinal chemistry (Tsoungas & Searcey, 2001).
Knoevenagel Reaction
- Knoevenagel Reaction Study: The compound is involved in reactions like the Knoevenagel reaction with ethyl cyanoacetate, demonstrating its utility in organic synthesis (Yasuda & Midorikawa, 1966).
Safety and Hazards
Properties
IUPAC Name |
2,5-dihydroxy-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDILUGQARSBDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427748 | |
Record name | Benzaldehyde, 2,5-dihydroxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-22-8 | |
Record name | Benzaldehyde, 2,5-dihydroxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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